![molecular formula C22H24N2O2 B2799204 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956200-16-1](/img/structure/B2799204.png)
3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It is related to other compounds such as 2,4-Dichloro-N-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyl)benzamide and N-{[3-(3-methylbutoxy)phenyl]methyl}-4-phenoxyaniline .
Synthesis Analysis
The synthesis of this compound could not be found directly, but related compounds have been synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It is related to other compounds such as 2,4-Dichloro-N-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyl)benzamide and N-{[3-(3-methylbutoxy)phenyl]methyl}-4-phenoxyaniline .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of pyrazole derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been explored for their potential applications in various fields. These compounds are synthesized through a series of reactions and their crystal structures are determined using X-ray diffraction methods, highlighting their molecular geometry and potential for further chemical modification (Xu & Shi, 2011).
Antimicrobial and Antioxidant Activities
- Novel chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives, have shown antimicrobial activity against a range of bacteria and fungi, without cytotoxic effects. This suggests their potential use in developing new antimicrobial agents (Hamed et al., 2020).
Growth Promoting Effects on Plants
- Synthesis of novel quinolinyl chalcones derived from pyrazole compounds has demonstrated growth-promoting effects on certain plants, offering insights into the development of agricultural chemicals (Hassan et al., 2020).
Supramolecular Assembly and Molecular Structures
- Research on the synthesis and characterization of reduced bipyrazoles from pyrazole precursors has provided valuable information on their molecular structures and supramolecular assembly, which could be beneficial for the development of new materials (Cuartas et al., 2017).
Antibacterial Screening
- Pyrazolopyridines, synthesized through reactions involving aminopyrazole and various aromatic aldehydes, have shown promising antibacterial activities, indicating their potential as novel antibacterial agents (Maqbool et al., 2014).
properties
IUPAC Name |
3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16(2)11-12-26-21-10-9-18(13-17(21)3)22-19(15-25)14-24(23-22)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLLHGONGSVCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)
![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2799127.png)
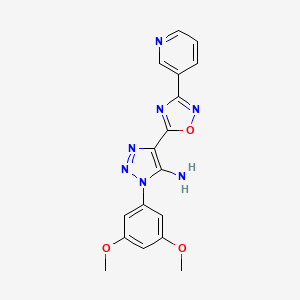

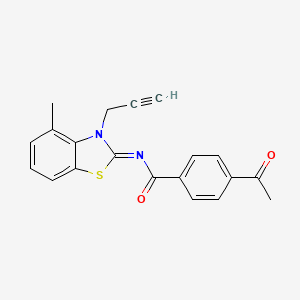
![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2799135.png)
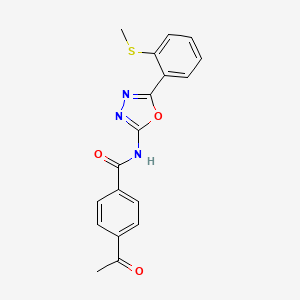
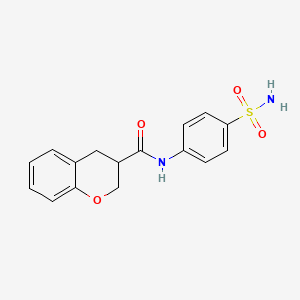
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2799138.png)
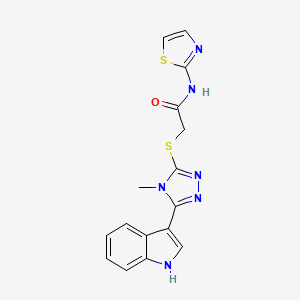
![Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2799144.png)